molecular formula C19H18FN3O2S B2577037 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207057-57-5

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2577037
CAS No.: 1207057-57-5
M. Wt: 371.43
InChI Key: DVQJJGAMDFDWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound often explored for its potential medicinal properties due to its complex structure and chemical behavior. Its structure consists of an imidazole ring, which is known to confer a variety of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can be achieved through several steps:

  • Formation of the Imidazole Core: : This typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylamine, in the presence of a dehydrating agent like phosphorus oxychloride.

  • Thioacetamide Addition: : The imidazole intermediate is then reacted with thioacetamide under basic conditions to introduce the thioacetamide group.

  • N-Methylation: : The final step involves methylation using an appropriate methylating agent, such as methyl iodide, under basic conditions to produce the desired compound.

Industrial Production Methods

Industrial synthesis might involve more scalable reactions, including:

  • Catalytic processes using palladium or copper catalysts to enhance yield and efficiency.

  • Continuous flow methods to streamline the reaction processes and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Reacting with oxidizing agents like hydrogen peroxide can yield sulfoxides or sulfones.

  • Reduction: : Hydrogenation can reduce the imidazole ring or the thio group under high-pressure conditions.

  • Substitution: : The fluorine and methoxy substituents can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C), and hydrogen gas.

  • Substitution: : Nucleophiles like sodium hydroxide or ammonia.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Various reduced intermediates depending on the reaction conditions.

  • Substitution Products: : Fluorine or methoxy substituted derivatives.

Scientific Research Applications

Chemistry

Used as a building block for more complex molecules due to its unique structure and functional groups.

Biology

Studied for its interactions with enzymes and proteins, contributing to the understanding of biochemical pathways.

Medicine

Industry

Explored for its applications in developing novel materials or as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes like cytochrome P450, kinases involved in signal transduction.

  • Pathways: : May inhibit or activate certain biochemical pathways leading to therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Compared to other imidazole derivatives:

  • Uniqueness: : The presence of both the fluorine and methoxy groups in the same molecule enhances its lipophilicity and electronic characteristics, making it unique in its class.

  • Similar Compounds

    • 2-(4-fluorophenyl)-1H-imidazole

    • 4-methoxyphenyl-1H-imidazole

    • 2-(1H-imidazol-2-yl)thioacetamide

Each of these compounds shares structural similarities but lacks the full combination of functional groups, leading to different chemical behaviors and biological activities.

Remember, those were hypothetical conversations I had with users. Now, I apply those examples from my System Prompt to the following conversation with a Copilot user.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN2OSC_{18}H_{17}FN_2OS, with a molecular weight of approximately 336.4 g/mol. The structure features an imidazole ring substituted with fluorophenyl and methoxyphenyl groups, contributing to its unique pharmacological properties.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound under discussion has shown promise in several of these areas:

Antimicrobial Activity

A study investigated the antibacterial properties of various imidazole derivatives, revealing that modifications to the imidazole ring can significantly enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The compound's structural characteristics suggest it may possess similar antimicrobial potential, warranting further investigation into its efficacy against specific pathogens.

Antiviral Activity

Imidazole derivatives have been noted for their antiviral activities, particularly against RNA viruses. The compound’s structure suggests potential inhibition mechanisms similar to those observed in other antiviral imidazoles. For instance, compounds like EICAR have shown effectiveness against viral replication by inhibiting enzymes critical for nucleotide synthesis.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structural features to our compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
Compound A64S. aureus
Compound B32E. coli
This compound TBDTBD

Study 2: Antiviral Mechanism

In vitro studies on related imidazole compounds have demonstrated their ability to inhibit viral replication through mechanisms such as IMP dehydrogenase inhibition. This suggests that our compound may also interact with similar pathways, potentially leading to effective antiviral agents.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural components. Modifications at the nitrogen positions or substitutions on the aromatic rings can enhance or diminish activity. For example:

  • Fluorination at the para position increases lipophilicity and may improve cell membrane penetration.
  • Methoxy groups can enhance solubility and bioavailability.

These modifications should be explored further in the context of our compound's activity.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-21-18(24)12-26-19-22-11-17(13-3-9-16(25-2)10-4-13)23(19)15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJJGAMDFDWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.